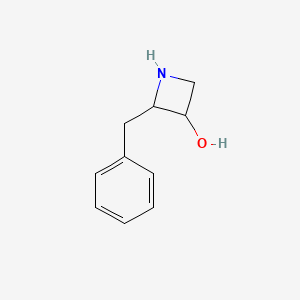
2-Benzylazetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzylazetidin-3-ol is a four-membered heterocyclic compound containing an azetidine ring with a benzyl group attached to the nitrogen atom and a hydroxyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylazetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with epichlorohydrin, followed by cyclization under basic conditions to form the azetidine ring . Another approach involves the reduction of 2-benzylazetidin-3-one using suitable reducing agents .
Industrial Production Methods: Industrial production of this compound often employs optimized processes to ensure high yield and purity. For instance, the use of microwave irradiation and solid support like alumina can enhance the efficiency of the synthesis . Additionally, the process may involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 2-Benzylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic applications .
科学的研究の応用
2-Benzylazetidin-3-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Benzylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
類似化合物との比較
Azetidine: A simpler four-membered ring without the benzyl and hydroxyl groups.
2-Benzylazetidin-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
N-Benzylaziridine: A three-membered ring with a benzyl group attached to the nitrogen atom.
Uniqueness: 2-Benzylazetidin-3-ol is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
2-benzylazetidin-3-ol |
InChI |
InChI=1S/C10H13NO/c12-10-7-11-9(10)6-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
InChIキー |
VFQNQULRXOQWEN-UHFFFAOYSA-N |
正規SMILES |
C1C(C(N1)CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


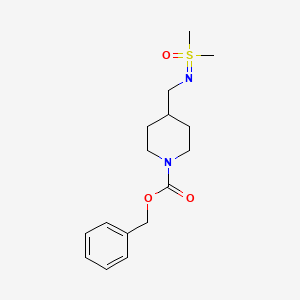
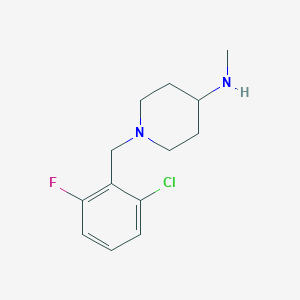

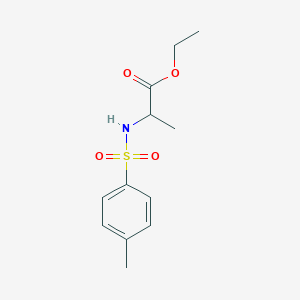
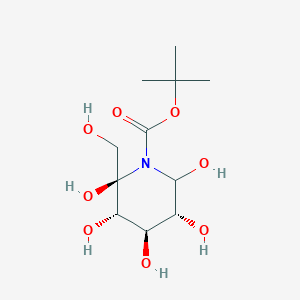
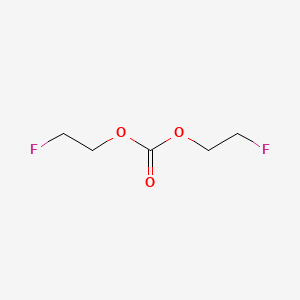
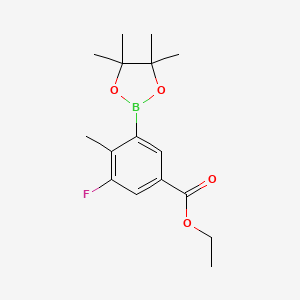
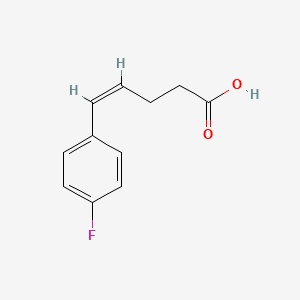
![Ethyl (8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)carbamate](/img/structure/B15200194.png)
![(2-Methoxyethyl)(methoxymethyl)[(trimethylsilyl)methyl]amine](/img/structure/B15200204.png)
![N-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-ylmethyl)-4-methoxy-benzamide](/img/structure/B15200207.png)
![6,7-Dichloro-9-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15200208.png)
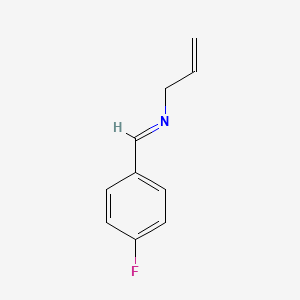
![Tert-butyl 6-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B15200226.png)
